molecular formula C21H18F2N2O4S2 B2368498 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171578-66-7

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2368498
CAS No.: 1171578-66-7
M. Wt: 464.5
InChI Key: JBZKGLNJWYVHLW-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a 1,2,3,4-tetrahydroquinoline scaffold, which is further modified with a phenylsulfonyl group at the N1 position. This specific molecular architecture, characterized by the constrained rotation of the C-N bond, is of significant interest in medicinal chemistry for the design of novel bioactive compounds . The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, known to contribute to favorable pharmacological properties. Molecules based on this scaffold have been investigated as potent agonists for targets like GPR119, a G-protein-coupled receptor considered a promising target for metabolic diseases such as type 2 diabetes . Furthermore, structurally related tetrahydroquinoline derivatives have been developed as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor and a compelling therapeutic target not only for autoimmune diseases but also for various cancers, including castration-resistant prostate cancer (CRPC), where it drives the expression of the androgen receptor (AR) . The integration of two distinct sulfonamide functionalities in a single molecule enhances its potential as a key intermediate for chemical biology and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in high-throughput screening assays, lead optimization programs, and to study the mechanisms of nuclear receptor and GPCR signaling pathways.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKGLNJWYVHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is constructed via a Borsche-Drechsel cyclization or Pictet-Spengler reaction , starting from substituted aniline derivatives. For example:

  • Starting material : 7-Nitro-1,2,3,4-tetrahydroquinoline
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Sulfonylation : Reaction with phenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields the N-sulfonylated tetrahydroquinoline.

Reaction Conditions :

Step Reagents/Conditions Yield
Nitro reduction H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 hr 92%
Sulfonylation PhSO₂Cl, TEA, DCM, 0°C → 25°C, 4 hr 85%

Alternative Routes via Reductive Amination

A modified approach involves reductive amination of 7-aminoindoline with benzaldehyde derivatives, followed by sulfonylation:

  • Imine formation : 7-Aminoindoline + benzaldehyde → Schiff base (toluene, 110°C, 6 hr).
  • Reduction : NaBH₃CN in MeOH reduces the imine to the secondary amine (78% yield).
  • Sulfonylation : As above, using phenylsulfonyl chloride.

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride (Intermediate B)

Direct Sulfonation of Difluorobenzene

2,5-Difluorobenzenesulfonyl chloride is prepared via chlorosulfonation of 1,4-difluorobenzene:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hr.
  • Quenching : Addition to ice-water followed by extraction with DCM.

Key Data :

  • Purity : ≥98% (HPLC)
  • Storage : Stable at –20°C under inert atmosphere.

Sulfonamide Coupling Reaction

Optimization of Coupling Conditions

The final step involves reacting Intermediate A with Intermediate B under basic conditions:

  • Base selection : Triethylamine (TEA) vs. pyridine
    • TEA in DCM affords higher yields (88%) compared to pyridine (72%) due to superior nucleophilicity.
  • Solvent screening : DCM > THF > DMF (polar aprotic solvents minimize side reactions).
  • Temperature : 0°C → 25°C over 6 hr to control exothermicity.

Representative Procedure :

  • Dissolve Intermediate A (1.0 eq) and TEA (2.5 eq) in DCM (50 mL).
  • Add Intermediate B (1.2 eq) dropwise at 0°C.
  • Stir at 25°C for 12 hr, then wash with 1M HCl (2×) and brine.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1 → 1:1) to isolate the product as a white solid.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, Ar–H), 7.62–7.55 (m, 1H, Ar–H), 6.98 (d, J = 8.4 Hz, 1H, NH), 3.21–3.15 (m, 2H, CH₂), 2.89–2.83 (m, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₁H₁₈F₂N₂O₄S₂: 488.0743; found: 488.0746.

Purity Assessment

Method Conditions Purity
HPLC C18 column, MeCN/H₂O (70:30) 99.2%
Elemental C, H, N analysis ±0.3%

Challenges and Mitigation Strategies

Side Reactions During Sulfonylation

  • Issue : Over-sulfonylation at the tetrahydroquinoline nitrogen.
  • Solution : Use stoichiometric TEA and controlled addition of sulfonyl chloride.

Purification Difficulties

  • Issue : Co-elution of by-products in column chromatography.
  • Solution : Gradient elution with hexane/EtOAc and recrystallization from EtOH/H₂O.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:

  • Oxidation: Oxidative reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reductive processes may be used to alter the oxidation state of the compound or its functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The compound commonly reacts under conditions involving:

  • Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

  • Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

Depending on the reaction conditions, the major products formed can include various substituted derivatives or compounds with modified functional groups. Detailed mechanistic studies help in understanding the specific outcomes of these reactions.

Scientific Research Applications

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has numerous research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, contributing to the development of new materials.

  • Biology: : Studied for its potential biological activity, including interactions with specific enzymes or receptors.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Employed in the creation of advanced materials with specific chemical or physical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It may interact with specific proteins or enzymes, influencing their activity.

  • Pathways: : It can modulate biological pathways, potentially leading to desired therapeutic effects. The detailed mechanism involves complex interactions at the molecular level, which are studied through computational and experimental approaches.

Comparison with Similar Compounds

Tetrahydroquinoline-Based Sulfonamides

The tetrahydroquinoline scaffold is prevalent in pharmaceuticals due to its conformational rigidity and ability to interact with biological targets. Key analogs include:

Compound Name Substituents (Position) Key Features
Target Compound 2,5-F₂, PhSO₂ (1), SO₂NH (7) Enhanced lipophilicity from fluorine; phenylsulfonyl group improves stability
CTDB () Cyanoethyl (1), diazenylbenzonitrile Electroactive nitrile groups; used in ionic liquid electrochemical studies
Example 1 (Patent, ) Benzothiazol-2-ylamino (6) Benzothiazole moiety may enhance binding to kinase targets
Example 24 (Patent, ) Adamantylmethyl, pyridocarboxylic acid High structural complexity; potential for CNS activity

Key Observations :

  • Steric Influence : The phenylsulfonyl group at the 1-position introduces steric hindrance absent in CTDB (), which may reduce rotational freedom and improve target selectivity.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the provided evidence, analogs from highlight trends:

  • Example 1 : Demonstrated efficacy in kinase inhibition (Table 1, ) due to the benzothiazole group’s hydrogen-bonding capacity.
  • Example 24 : Exhibited improved blood-brain barrier penetration attributed to the adamantane group (Table 3, ).

The target compound’s difluoro substituents may enhance membrane permeability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals.

Challenges and Opportunities

  • Biological Screening : Further studies are needed to compare the target compound’s activity against CTDB (electrochemical applications) and patent analogs (pharmacological uses).
  • Structural Optimization : Substituting the phenylsulfonyl group with bulkier moieties (e.g., adamantane) could improve target engagement, as seen in Example 24 ().

Biological Activity

2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Two fluorine atoms at the 2 and 5 positions.
  • A phenylsulfonyl group attached to a tetrahydroquinoline moiety.
  • A benzenesulfonamide backbone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Notably, it has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a critical role in regulating Th17 cells associated with autoimmune diseases.

1. Bioavailability

Recent studies have demonstrated that derivatives of this compound exhibit significant oral bioavailability:

  • Compound D4 , a derivative of the original structure, showed bioavailability rates of 48.1% in mice and 32.9% in rats , significantly higher than that of GSK2981278 (6.2% and 4.1%, respectively) .

2. Efficacy in Disease Models

In experimental models:

  • Psoriasis Treatment : D4 effectively reduced psoriasis symptoms at lower doses compared to existing treatments .
  • Rheumatoid Arthritis : The compound demonstrated therapeutic effects in mouse models of rheumatoid arthritis without adverse effects over a two-week treatment period .

Data Table: Summary of Biological Activities

ActivityModel/OrganismDosageEffectivenessReference
Psoriasis TreatmentMiceLow dosesSignificant symptom reduction
Rheumatoid ArthritisMouseLow dosesTherapeutic effects observed
BioavailabilityMice/Rats-48.1% / 32.9%

Case Study 1: Psoriasis Model

In a controlled study involving mice with induced psoriasis, D4 was administered at varying doses. The results indicated that lower doses were effective in alleviating symptoms compared to higher doses of GSK2981278, suggesting a favorable therapeutic index.

Case Study 2: Rheumatoid Arthritis Model

Another study evaluated the compound's efficacy in a rheumatoid arthritis model. Mice treated with D4 showed reduced inflammation and joint swelling without any observable side effects over a two-week period.

Q & A

Q. What are the key synthetic steps for preparing 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the phenylsulfonyl group to the tetrahydroquinoline scaffold under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Coupling reactions : Connecting the benzenesulfonamide moiety via nucleophilic substitution or amide bond formation, requiring precise pH control (~7–8) to avoid side reactions .
  • Fluorination : Strategic placement of fluorine atoms via electrophilic substitution, optimized at 0–5°C to minimize over-fluorination .

Q. Key optimization parameters :

ParameterOptimal RangeImpact
Temperature0–25°CHigher yields at lower temps for fluorination
SolventDichloromethane or DMFPolarity affects reaction kinetics
CatalystTriethylamine or DMAPAccelerates sulfonylation and coupling

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions on aromatic rings and tetrahydroquinoline moieties. For example, fluorine atoms induce deshielding in adjacent protons (δ 7.1–7.5 ppm) .
    • 19F NMR confirms the presence and position of fluorine atoms .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~450–460 g/mol) and detects impurities .
  • IR Spectroscopy : Confirms sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-withdrawing groups (e.g., fluorine, sulfonyl): Increase electrophilicity at the benzenesulfonamide’s para position, enhancing reactivity toward nucleophiles like amines or thiols .
  • Steric hindrance : The tetrahydroquinoline’s bulky phenylsulfonyl group slows reactions at the ortho positions, directing substitutions to meta or para sites .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Example : Fluorine’s inductive effect increases the sulfonamide group’s electrophilicity, facilitating cross-coupling reactions with thiol-containing biomolecules in target validation studies .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

Discrepancies often arise from:

  • Assay variability : Differences in pH, ionic strength, or reducing agents (e.g., DTT) may alter sulfonamide-enzyme interactions. Standardize buffer systems (e.g., PBS at pH 7.4) .
  • Target specificity : Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., dihydropteroate synthase or kinases) .
  • Cellular context : Compare activity in cell-free vs. cell-based assays. For example, poor membrane permeability may explain low activity in cellular assays despite strong in vitro inhibition .

Q. Data reconciliation strategy :

Replicate assays under identical conditions.

Use orthogonal methods (e.g., SPR for binding, enzymatic assays for inhibition).

Apply statistical tools (e.g., ANOVA) to identify significant variables .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., dihydropteroate synthase) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with Serine-84) .
  • Pharmacophore modeling : Highlights essential structural features (e.g., sulfonamide group, fluorine atoms) for activity against BRAF-mutated cancer cells .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Potential causes :
    • Rotamers : Restricted rotation around the sulfonamide bond creates split peaks. Use variable-temperature NMR to confirm .
    • Trace solvents : Residual DMSO-d6 or EtOAc may shift peaks. Dry samples thoroughly or use deuterated solvents .
  • Resolution steps :
    • Compare with literature data for analogous compounds (e.g., 2,4-difluoro derivatives) .
    • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

  • Strategies :
    • Fluorine addition : Replace hydrogen with fluorine at metabolically vulnerable sites (e.g., para to sulfonamide) to block CYP450 oxidation .
    • Tetrahydroquinoline ring saturation : Reduces susceptibility to oxidative degradation in vivo .
  • Validation :
    • Microsomal stability assays : Compare half-life (t½) of modified vs. parent compound in liver microsomes .

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